Cas no 33309-88-5 (Bis(tricyclohexylphosphine)palladium(0))

Bis(tricyclohexylphosphine)palladium(0) is a highly stable palladium(0) complex widely used in cross-coupling reactions, such as Suzuki, Heck, and Stille couplings. Its tricyclohexylphosphine ligands provide exceptional steric bulk, enhancing oxidative stability and preventing unwanted dimerization or decomposition. This makes the catalyst particularly effective for demanding transformations, including those involving bulky substrates or high temperatures. The complex is air-stable in solid form, simplifying handling and storage. Its predictable reactivity and robustness under harsh conditions make it a preferred choice for synthetic organic chemists seeking reliable performance in palladium-catalyzed reactions. The compound is typically employed in low catalytic loadings, improving cost efficiency in large-scale applications.
Bis(tricyclohexylphosphine)palladium(0) structure
33309-88-5 structure
Product name:Bis(tricyclohexylphosphine)palladium(0)
CAS No:33309-88-5
MF:2[C18H33P].Pd
Molecular Weight:667.27684
MDL:MFCD01073796
CID:54051
PubChem ID:329765126

Bis(tricyclohexylphosphine)palladium(0) 化学的及び物理的性質

名前と識別子

    • Bis(tricyclohexylphosphine)palladium(0)
    • palladium,tricyclohexylphosphane
    • Pd(PCy3)2
    • Phosphine,tricyclohexyl-, palladium complex
    • Bis(tricyclohexylphosphine)palladium
    • bis(tricyclohexylphosphine)-palladium(o)
    • MFCD01073796
    • 10.14272/JGBZTJWQMWZVNX-UHFFFAOYSA-N.1
    • SCHEMBL139552
    • bis(tricyclohexylphosphine) palladium (0)
    • Bis(tricyclohexylphosphine)palladium (0)
    • Bis(tricyclohexylphosphine)-palladium (0)
    • 33309-88-5
    • AKOS015900240
    • E73869
    • A25266
    • FT-0696276
    • bis(tricyclohexylphosphine) palladium(0)
    • JGBZTJWQMWZVNX-UHFFFAOYSA-N
    • DTXSID90370360
    • Palladium, bis(tricyclohexylphosphine)-
    • Bis-(tricyclohexylphosphine)-palladium
    • SY011580
    • BIS(TRICYCLOHEXYLPHOSPHINE)PALLADIUM(O)
    • doi:10.14272/JGBZTJWQMWZVNX-UHFFFAOYSA-N.1
    • palladium;tricyclohexylphosphane
    • DB-010407
    • BIS(TRICYCLOHEXYLPHOSPHINE) PALLADIUM
    • MDL: MFCD01073796
    • インチ: 1S/2C18H33P.Pd/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h2*16-18H,1-15H2;
    • InChIKey: JGBZTJWQMWZVNX-UHFFFAOYSA-N
    • SMILES: P(C1CCCCC1)(C2CCCCC2)C3CCCCC3.P(C4CCCCC4)(C5CCCCC5)C6CCCCC6.[Pd]

計算された属性

  • 精确分子量: 666.36700
  • 同位素质量: 666.367
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 0
  • 重原子数量: 39
  • 回転可能化学結合数: 6
  • 複雑さ: 202
  • 共价键单元数量: 3
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 何もない
  • Surface Charge: 0
  • 互变异构体数量: 何もない
  • トポロジー分子極性表面積: 0A^2

じっけんとくせい

  • Color/Form: はくしょくけっしょう
  • ゆうかいてん: 87-92 °C
  • Boiling Point: No data available
  • すいようせい: 不溶性
  • PSA: 27.18000
  • LogP: 12.93280
  • Solubility: 水に溶けない
  • 敏感性: Air & Moisture Sensitive

Bis(tricyclohexylphosphine)palladium(0) Security Information

Bis(tricyclohexylphosphine)palladium(0) 税関データ

  • 税関コード:29310099

Bis(tricyclohexylphosphine)palladium(0) Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Oakwood
105401-5g
Bis(tricyclohexylphosphine)palladium(0)
33309-88-5 98%
5g
$285.00 2023-09-16
abcr
AB123786-250 mg
Bis(tricyclohexylphosphine)palladium(0), 98%; .
33309-88-5 98%
250 mg
€99.60 2023-07-20
Ambeed
A1464082-5g
Bis(tricyclohexylphosphine)palladium(0)
33309-88-5 98%
5g
$443.0 2025-02-26
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
45792-250mg
Bis(tricyclohexylphosphine)palladium(0), 97% min
33309-88-5 97%
250mg
¥3393.00 2023-03-16
abcr
AB123786-1g
Bis(tricyclohexylphosphine)palladium(0), 98%; .
33309-88-5 98%
1g
€288.00 2025-02-18
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R032245-250mg
Bis(tricyclohexylphosphine)palladium(0)
33309-88-5 98%
250mg
¥438 2023-09-09
Oakwood
105401-1g
Bis(tricyclohexylphosphine)palladium(0)
33309-88-5 98%
1g
$170.00 2024-07-19
SHANG HAI XIAN DING Biotechnology Co., Ltd.
46-0260-1g
Bis(tricyclohexylphosphine)palladium(0)
33309-88-5 98%
1g
3420CNY 2021-05-10
SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd.
600100-1g
Bis(tricyclohexylphosphine)palladium(0)
33309-88-5 98%
1g
¥2699.0 2024-07-19
abcr
AB355646-1g
Bis(tricyclohexylphosphine)palladium(0), Pd 15.9%; .
33309-88-5
1g
€419.00 2024-06-12

Bis(tricyclohexylphosphine)palladium(0) 合成方法

Bis(tricyclohexylphosphine)palladium(0) 関連文献

Bis(tricyclohexylphosphine)palladium(0)に関する追加情報

Introduction to Bis(tricyclohexylphosphine)palladium(0) and Its Applications in Modern Catalysis

Bis(tricyclohexylphosphine)palladium(0), a compound with the CAS number 33309-88-5, is a highly significant catalyst in the field of organometallic chemistry. This organopalladium complex, characterized by its zero-valent palladium center coordinated to two tricyclohexylphosphine ligands, has garnered considerable attention due to its exceptional catalytic properties in various synthetic transformations. The robust phosphine ligands not only stabilize the palladium core but also enhance the compound's reactivity, making it an indispensable tool in pharmaceutical and fine chemical synthesis.

The structure of Bis(tricyclohexylphosphine)palladium(0) consists of a central palladium atom surrounded by two bulky tricyclohexylphosphine (PCy₃) ligands. This arrangement imparts high steric hindrance, which is advantageous in preventing unwanted side reactions and improving selectivity. The compound is typically used as a pre-catalyst in cross-coupling reactions, such as the Suzuki-Miyaura coupling, Heck reaction, and Sonogashira coupling, where it facilitates the formation of carbon-carbon bonds with remarkable efficiency.

In recent years, the applications of Bis(tricyclohexylphosphine)palladium(0) have expanded into diverse areas of research and industry. One notable application is in the synthesis of complex pharmaceutical intermediates. For instance, recent studies have demonstrated its effectiveness in the preparation of biaryl compounds, which are crucial scaffolds in many active pharmaceutical ingredients (APIs). The ability of this catalyst to operate under mild conditions while maintaining high yields has made it a preferred choice for industrial-scale synthesis.

Moreover, the compound has found utility in polymer chemistry, where it serves as a catalyst for the polymerization of various monomers. This has led to the development of novel polymers with tailored properties for applications in materials science and nanotechnology. The versatility of Bis(tricyclohexylphosphine)palladium(0) is further highlighted by its role in asymmetric catalysis. Recent advancements have shown its potential in enantioselective transformations, enabling the synthesis of chiral compounds with high enantiomeric purity.

The stability and shelf-life of Bis(tricyclohexylphosphine)palladium(0) are also areas of active research. Studies have focused on developing storage conditions that minimize decomposition and maintain catalytic activity over extended periods. This is particularly important for industrial applications where long-term stability can significantly impact cost-effectiveness and process efficiency. Researchers have explored various encapsulation techniques and stabilizers to enhance the longevity of this catalyst.

From a mechanistic standpoint, understanding the reaction pathways facilitated by Bis(tricyclohexylphosphine)palladium(0) is crucial for optimizing its use. Computational studies have provided valuable insights into the transition states and intermediates involved in its catalytic cycle. These insights have not only advanced theoretical chemistry but also guided experimental design, leading to more efficient synthetic strategies. The integration of computational methods with experimental approaches has been instrumental in unraveling the complex chemistry surrounding this compound.

The environmental impact of using palladium-based catalysts has also been a topic of discussion. While palladium is highly effective, its use raises concerns about metal recovery and waste management. Efforts are underway to develop more sustainable catalytic systems that minimize metal waste or allow for easy recycling. Techniques such as immobilization on solid supports and ligand design aimed at enhancing turnover numbers are being explored to address these challenges.

In conclusion, Bis(tricyclohexylphosphine)palladium(0) remains a cornerstone in modern catalysis due to its broad applicability and high efficiency. Its role in pharmaceutical synthesis, polymer chemistry, and asymmetric catalysis underscores its importance across multiple scientific disciplines. As research continues to uncover new applications and improve its performance characteristics, this compound will undoubtedly continue to play a pivotal role in advancing synthetic methodologies and material science.

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